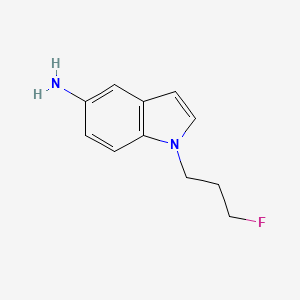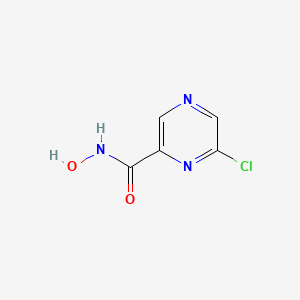
6-Chloro-N-hydroxypyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4ClN3O2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the N-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxypyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives followed by hydroxylation and amidation reactions. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution reactions to introduce the hydroxyl and amide groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of palladium-catalyzed reactions, diazotization, and Sandmeyer chlorination to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-N-hydroxypyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-N-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This mechanism is similar to that of other pyrazine derivatives, which are known to inhibit viral RNA polymerase and other critical enzymes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir): An antiviral drug used to treat influenza and other viral infections.
3-Hydroxypyrazine-2-carboxamide (T-1105): Another pyrazine derivative with antiviral properties
Uniqueness
6-Chloro-N-hydroxypyrazine-2-carboxamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C5H4ClN3O2 |
|---|---|
Molecular Weight |
173.56 g/mol |
IUPAC Name |
6-chloro-N-hydroxypyrazine-2-carboxamide |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-7-1-3(8-4)5(10)9-11/h1-2,11H,(H,9,10) |
InChI Key |
MHCLSWYMELAKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


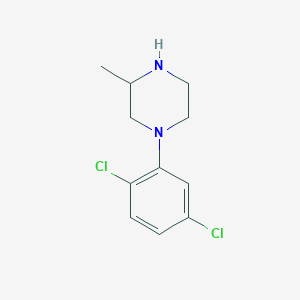
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide](/img/structure/B13299602.png)

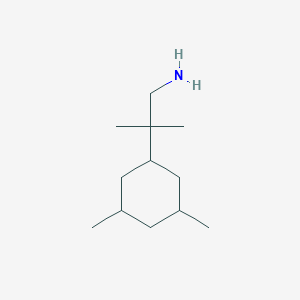
![(3-Methylpentan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13299624.png)

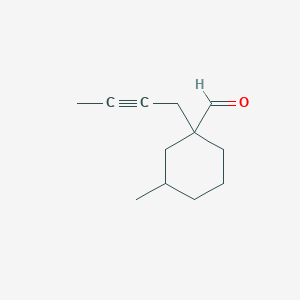
![3-[tert-Butyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B13299641.png)
![5-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299648.png)
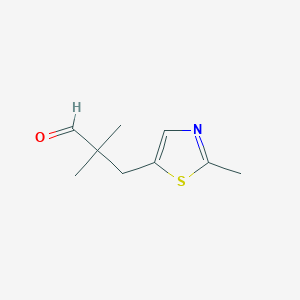
![3-[(1H-Indol-4-ylmethyl)amino]propan-1-ol](/img/structure/B13299663.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyrimidine](/img/structure/B13299665.png)
